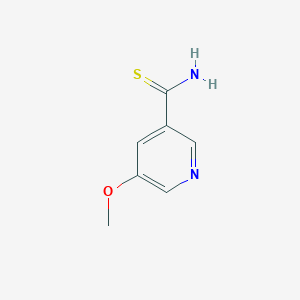![molecular formula C20H22N2O3S B2900081 Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920118-69-0](/img/structure/B2900081.png)
Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-methylphenoxy)acetate is an ester . It may be used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of Ethyl (2-methylphenoxy)acetate is CH3C6H4OCH2CO2C2H5 . The InChI code is 1S/C11H14O3/c1-3-13-11(12)8-14-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 .
Physical And Chemical Properties Analysis
Ethyl (2-methylphenoxy)acetate is a clear liquid that is colorless to slightly pale yellow . It has a molecular weight of 194.23 . The density is 1.073 g/mL at 25 °C . The boiling point is 119-120 °C .
Mecanismo De Acción
The exact mechanism of action of Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate is not fully understood, but it is thought to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, this compound has also been found to have anti-inflammatory effects in vitro and in vivo. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate as a research tool is its high purity and stability, which makes it easy to work with in the laboratory. However, one limitation of this compound is that it can be expensive to synthesize, which may limit its availability for some research groups.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate. One area of interest is the development of more potent and selective analogs of this compound that could be used as anti-cancer agents. Another area of interest is the exploration of the potential anti-inflammatory properties of this compound, and its potential use as a treatment for inflammatory diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound, which could lead to the development of more effective and targeted therapies for cancer and other diseases.
Métodos De Síntesis
Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate can be synthesized through a multi-step process that involves the reaction of 2-mercaptobenzimidazole with 2-(2-bromoethyl)phenol, followed by the reaction of the resulting intermediate with ethyl acetate. This synthesis method has been optimized to produce high yields of pure this compound, making it an attractive candidate for further study.
Aplicaciones Científicas De Investigación
Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate has been extensively studied in vitro and in vivo for its potential anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies in mice have shown that this compound can inhibit tumor growth and metastasis, making it a promising candidate for further development as an anti-cancer agent.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-24-19(23)14-22-17-10-6-5-9-16(17)21-20(22)26-13-12-25-18-11-7-4-8-15(18)2/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJDLQBKLSNJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B2899998.png)
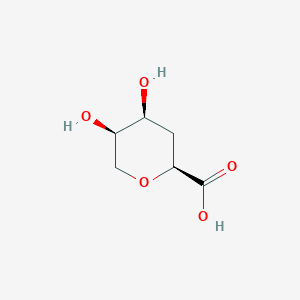
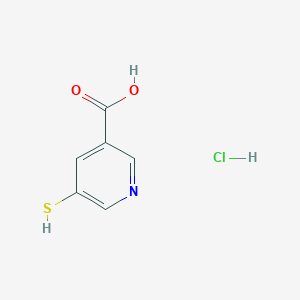
![5-chloro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2900004.png)
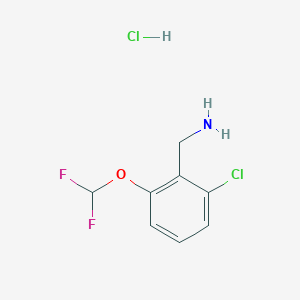
![Diethyl 5-[(4-ethylthiadiazole-5-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900007.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenoxypropanamide](/img/structure/B2900008.png)
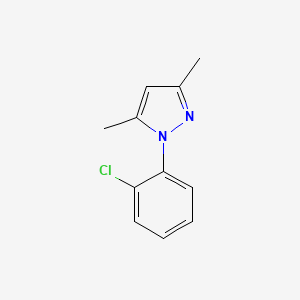

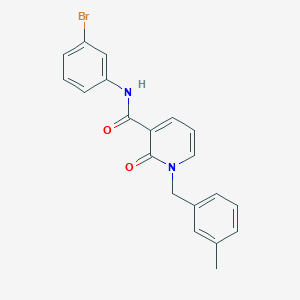
![N-cyclopentyl-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900015.png)
![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide](/img/structure/B2900018.png)
